Ethyl 2-bromopropionate
Overview
Description
Ethyl 2-bromopropionate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to slightly yellow liquid with a strong, pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 2-bromopropionate is a chemical compound with a highly reactive bromine atom and an ester group in its structure . The bromine atom in the structure can be attacked by nucleophilic reagents, resulting in the formation of adducts . For example, it can be attacked by triphenylphosphine to produce a corresponding Wittig reagent .
Mode of Action
The bromine atom in this compound is highly reactive and can be replaced by other groups in a nucleophilic substitution reaction . This property is often utilized in organic synthesis, where this compound serves as a starting material for the synthesis of various organic compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound largely depend on the final product formed after its use in organic synthesis . As an intermediate, its role in biochemical pathways is primarily determined by the compounds it helps synthesize.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . It’s also worth noting that this compound is a flammable liquid and can cause skin burns and eye damage , so it should be handled with care in a controlled environment.
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromopropionate is an organic ester, and its structure contains a highly reactive bromine atom . This bromine atom can be attacked by nucleophiles, generating corresponding addition products . For example, it can be attacked by triphenylphosphine to yield the corresponding Wittig reagent .
Molecular Mechanism
Its bromine atom is highly reactive and can participate in various biochemical reactions
Temporal Effects in Laboratory Settings
It’s known that it has a boiling point of 156-160 °C (lit.) , and its density is 1.394 g/mL at 25 °C (lit.) .
Dosage Effects in Animal Models
The LD50 orally in Rabbit is 281 mg/kg , indicating that it can be toxic at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopropionate can be synthesized through the esterification of 2-bromopropionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is produced by first preparing 2-bromopropionyl chloride through the acylation of propionic acid with thionyl chloride and bromine in the presence of red phosphorus. The resulting 2-bromopropionyl chloride is then reacted with anhydrous ethanol to yield this compound. This method is advantageous due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromopropionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is highly reactive and can be replaced by various nucleophiles such as amines, thiols, and phosphines.
Reduction: The compound can be reduced to ethyl 2-propionate using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to 2-bromopropionic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and triphenylphosphine are commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is typically used.
Oxidation: Potassium permanganate in an aqueous medium is a common oxidizing agent.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and phosphonium salts.
Reduction: The major product is ethyl 2-propionate.
Oxidation: The major product is 2-bromopropionic acid.
Scientific Research Applications
Ethyl 2-bromopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: The compound is used in the synthesis of drugs and drug intermediates.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-bromopropionate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but has a methyl group instead of an ethyl group. It is used in similar applications but may have different reactivity and physical properties.
Ethyl 3-bromopropionate: Has the bromine atom on the third carbon instead of the second. This positional difference can lead to variations in reactivity and applications.
Ethyl 2-chloropropionate: Contains a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific reactivity profile, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
Record name | Ethyl 2-bromopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |
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Record name | Ethyl alpha-bromopropionate | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Ethyl 2-bromopropionate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |
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Record name | Ethyl (±)-2-bromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529 | |
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Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of ethyl 2-bromopropionate?
A1: this compound has the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol. Its structure consists of a propionate ester group (CH3CH2OC(O)-) attached to a bromine atom at the alpha position (CH3CHBr-).
Q2: What are the key spectroscopic features of this compound?
A2: Key spectroscopic data for identifying this compound include:
- 1H NMR: The presence of characteristic peaks corresponding to the ethyl group and the methine proton adjacent to the bromine atom. []
- FTIR: Confirms the presence of specific functional groups, such as the carbonyl group (C=O) and the C-Br bond. []
Q3: How is this compound utilized in Atom Transfer Radical Polymerization (ATRP)?
A3: this compound serves as an efficient initiator in ATRP. [, , , , , , , , , , , , , , , ] It reacts with a transition metal complex, typically copper(I) bromide, to generate initiating radicals. These radicals then add to monomers, propagating the polymerization process in a controlled manner.
Q4: What factors influence the effectiveness of this compound as an ATRP initiator?
A4: Several factors impact the performance of this compound as an ATRP initiator:
- Ligand: The choice of ligand coordinating the copper catalyst significantly affects polymerization rate and control. For instance, Me6TREN ligand allows for controlled polymerization of acrylates at ambient temperature with fast rates compared to TREN. []
- Solvent: The polarity of the solvent influences the polymerization rate. For example, anisole, a less polar solvent than cyclohexanone, results in a slower polymerization rate of glycidyl methacrylate. []
- Temperature: The reaction temperature affects the ATRP equilibrium constant (KATRP). A study found that KATRP values increased with temperature in a methyl acrylate/acetonitrile mixture. []
- Additives: The presence of specific additives can accelerate the polymerization rate. For example, aluminum hydroxide, boric acid, and (2-methylpropyl)boronic acid were shown to significantly enhance the rate of styrene polymerization. []
Q5: What types of polymers have been successfully synthesized using this compound as an ATRP initiator?
A5: this compound has been employed to synthesize a variety of polymers via ATRP, including:
- Homopolymers: Poly(methyl methacrylate) (PMMA) [, , , , , ], polystyrene [, , ], poly(glycidyl methacrylate) (PGMA) [, , ], poly(tert-butyl acrylate) [], poly(menthyl acrylate) [], poly((R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene) []
- Copolymers: Poly(methyl methacrylate)-b-poly[(dimethylamino)ethyl methacrylate] [], Poly(pregnenolone methacrylate-co-methyl methacrylate) [], P(MEO2MA-co-OEGMA) []
- Block Copolymers: Poly(tert-butyl acrylate)-block-poly(methyl methacrylate) []
- Dendronized Polymers: Based on acrylate functionalized 2,2-bis(methylol)propionic acid (bis-MPA) dendrons []
Q6: Can this compound be utilized for surface-initiated ATRP?
A6: Yes, this compound has been successfully used as a sacrificial free initiator in surface-initiated ATRP to modify cotton fibers with homo- and block copolymers. [] This technique enables the controlled growth of polymers from solid surfaces.
Q7: Are there any limitations to using this compound in ATRP?
A7: While generally effective, some limitations exist when using this compound:
- Initiation Efficiency: In some cases, this compound may exhibit lower initiation efficiency compared to other initiators like 2-bromopropionitrile. [] This can influence gelation during copolymerization with cross-linkers.
- Stereoselectivity: While applicable for various polymers, the stereochemical control might be limited in specific cases like the polymerization of (R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene, where poor control of molecular weights was observed. []
Q8: How does the polymerization rate compare when using this compound versus other initiators like ethyl 2-bromoisobutyrate?
A8: Studies have shown that polymerization rates can vary depending on the initiator used. For instance, the polymerization of tert-butyl acrylate proceeds more rapidly with this compound (secondary initiator) compared to ethyl 2-bromoisobutyrate (tertiary initiator). []
Q9: Besides ATRP, what are some other applications of this compound in organic synthesis?
A9: this compound serves as a valuable reagent in various synthetic transformations, including:
- Reformatsky Reactions: It reacts with ketones in the presence of zinc to form β-hydroxy esters. []
- Alkylation Reactions: It can be used to alkylate various nucleophiles, including thioamides [, ], hydroxythiophenes [], and triazoline-5-thiones. []
- Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds like furo[2,3-c]pyridines [], furo[3,2-b]pyridines [], and thiazolidinones. [, , ]
Q10: What are some specific examples of biologically active compounds synthesized using this compound?
A10: this compound has played a role in the synthesis of several compounds with potential biological activity, such as:
- Isoxazolyl thiazoles, isoxazolyl thiazolyl chromen-2-ones, isoxazolyl thiazinanes, and isoxazolyl thiazolidinones: These compounds were synthesized and evaluated for their antimicrobial activity. []
- 3-Hydrazono-5-nitro-2-indolinone derivatives: These compounds were synthesized and evaluated for their antiviral activity against a panel of viruses. []
- Allergenic alpha-methylene-gamma-butyrolactones: this compound was used in the synthesis of tulipalin B and other related compounds to study their capacity to induce allergic contact dermatitis. []
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